molecular formula C9H14N4O4 B4291586 N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

Cat. No.: B4291586
M. Wt: 242.23 g/mol
InChI Key: PGWMXVZVOFOCEX-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a hydroxypropyl group and a nitro-substituted imidazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Nitration: The imidazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Alkylation: The nitrated imidazole is alkylated with 2-bromo-1-propanol to introduce the hydroxypropyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 3-oxopropyl or 3-carboxypropyl derivatives.

    Reduction: Formation of N-(3-hydroxypropyl)-2-(2-methyl-4-amino-1H-imidazol-1-yl)acetamide.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

    Ornidazole: A nitroimidazole used for its antiprotozoal and antibacterial activities.

Comparison: N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of the hydroxypropyl group, which may confer different pharmacokinetic properties compared to other nitroimidazoles. This structural difference can influence its solubility, bioavailability, and overall biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(3-hydroxypropyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-7-11-8(13(16)17)5-12(7)6-9(15)10-3-2-4-14/h5,14H,2-4,6H2,1H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWMXVZVOFOCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)NCCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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